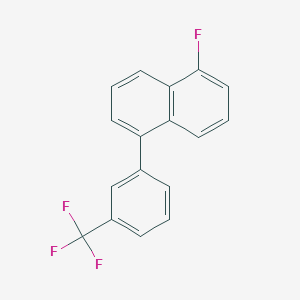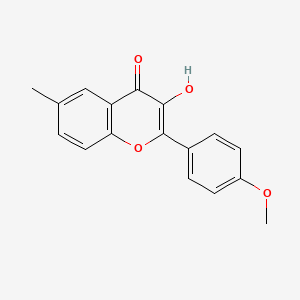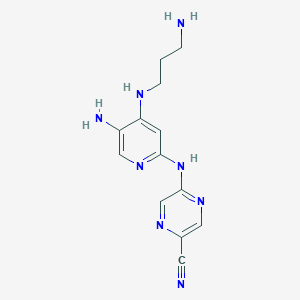
5-((5-Amino-4-((3-aminopropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((5-Amino-4-((3-aminopropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with amino and nitrile groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-((3-aminopropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a nitrile-containing compound.
Substitution Reactions: The amino groups are introduced through nucleophilic substitution reactions. For instance, 2-chloropyrazine can be reacted with an amine to form the desired amino-substituted pyrazine.
Coupling Reactions: The pyridine ring is introduced through coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in
Properties
Molecular Formula |
C13H16N8 |
|---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
5-[[5-amino-4-(3-aminopropylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H16N8/c14-2-1-3-17-11-4-12(20-7-10(11)16)21-13-8-18-9(5-15)6-19-13/h4,6-8H,1-3,14,16H2,(H2,17,19,20,21) |
InChI Key |
DRSNLIAXOITDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1NC2=NC=C(N=C2)C#N)N)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B11841342.png)
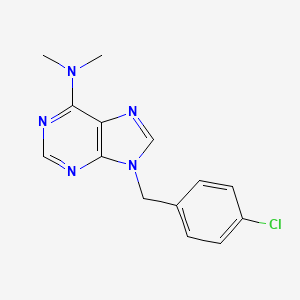
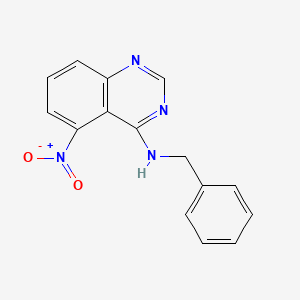




![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)
![8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B11841377.png)
![2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid](/img/structure/B11841392.png)
